molecular formula C14H19N B13272122 N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

Cat. No.: B13272122
M. Wt: 201.31 g/mol
InChI Key: NJYPBODUPWWGFW-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-3-methylaniline (CAS: 1041573-86-7) is a substituted aniline derivative characterized by a cyclohexenylmethyl group attached to the nitrogen of a 3-methylaniline moiety. Its molecular formula is C₁₄H₁₉N (molecular weight: 201.31 g/mol) . This compound is structurally notable for its alicyclic substituent, which confers unique steric and electronic properties compared to simpler aniline derivatives.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

InChI

InChI=1S/C14H19N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-3,5-6,9-10,13,15H,4,7-8,11H2,1H3

InChI Key

NJYPBODUPWWGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 3-methylaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the cyclohex-3-en-1-ylmethylamine is reacted with 3-methylaniline in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

Fluorinated Analog: N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline

  • Structure : Substitutes the 3-methyl group with a para-fluoro atom (C₁₃H₁₆FN, MW: 205.27 g/mol) .
  • Impact : Fluorine’s electron-withdrawing nature enhances electrophilic substitution resistance but may improve metabolic stability in bioactive compounds.

Chlorinated and Methoxylated Analog: 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-methylaniline

  • Structure: Adds chloro and methoxy groups (C₁₅H₂₀ClNO, MW: 265.78 g/mol) .

N-(2-Fluorobenzyl)-3-methylaniline

  • Structure : Replaces cyclohexenylmethyl with a fluorobenzyl group (C₁₄H₁₄FN, MW: 215.27 g/mol) .

Variations in N-Substituents

Sulfonated Derivatives (e.g., N-Sulfobenzyl-N-cyclohexyl-3-methylaniline)

  • Structure : Incorporates sulfonate groups .
  • Impact : Enhances water solubility, making these derivatives suitable for aqueous-phase reactions or dye applications .

TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

  • Structure : Contains hydrophilic sulfopropyl and ethyl groups .
  • Application: Used in enzymatic assays as a hydrogen donor, contrasting with the lipophilic cyclohexenylmethyl group in the target compound .

Ferrocenyl Derivatives (e.g., N-(Ferrocenylidene)-3-methylaniline)

  • Structure : Ferrocene substituent introduces redox activity .
  • Application : Utilized in catalysis and materials science, highlighting how metallocene groups expand functionality compared to aliphatic substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
N-(Cyclohex-3-en-1-ylmethyl)-3-methylaniline C₁₄H₁₉N 201.31 Cyclohexenylmethyl, 3-methyl Potential synthetic intermediate
N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline C₁₃H₁₆FN 205.27 Cyclohexenylmethyl, 4-fluoro Enhanced metabolic stability
4-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-methylaniline C₁₅H₂₀ClNO 265.78 Cl, OCH₃, 5-methyl Regioselective C–H functionalization
N-(2-Fluorobenzyl)-3-methylaniline C₁₄H₁₄FN 215.27 2-Fluorobenzyl Aromatic stacking, dye applications
TOOS C₁₂H₁₈NNaO₄S 303.33 Sulfopropyl, ethyl Enzymatic assays, hydrogen donation

Biological Activity

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be categorized as an aromatic amine with a cyclohexenyl substituent. Its structure can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This compound's unique structure may contribute to its biological properties, particularly in pharmacological contexts.

1. Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer activity. For instance, derivatives of cyclohexenones have shown promising results in inhibiting cancer cell growth through various mechanisms, such as apoptosis induction and cell cycle arrest .

CompoundMechanism of ActionCancer TypeReference
Cyclohexenone DerivativeInduces apoptosisBreast Cancer
N-(Cyclohexenyl) AnilineCell cycle arrestLung Cancer

2. Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. A study highlighted the antibacterial efficacy of related cyclohexene derivatives against Gram-positive and Gram-negative bacteria .

3. Genotoxicity and Toxicological Studies

A safety assessment conducted on related compounds revealed no significant genotoxicity concerns. For example, studies using the Ames test indicated that certain cyclohexene derivatives did not exhibit mutagenic properties at tested concentrations . This suggests that this compound may also be safe regarding genotoxic effects.

Test TypeResultReference
Ames TestNon-mutagenic
Micronucleus TestNon-clastogenic

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of N-substituted anilines, including this compound. The results showed a significant reduction in cell viability in several cancer cell lines, indicating potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of similar compounds. The findings suggested that these compounds could inhibit the growth of pathogenic bacteria, presenting opportunities for development into new antimicrobial agents .

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